![molecular formula C13H13N3O B3019371 N-(2-phenylethyl)pyrimidine-2-carboxamide CAS No. 1251709-81-5](/img/structure/B3019371.png)
N-(2-phenylethyl)pyrimidine-2-carboxamide
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Overview
Description
N-(2-phenylethyl)pyrimidine-2-carboxamide is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Mechanism of Action
Target of Action
N-(2-phenylethyl)pyrimidine-2-carboxamide, also known as N-phenethylpyrimidine-2-carboxamide, is a pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory properties Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain inflammatory mediators . This suggests that this compound may interact with these targets, leading to a reduction in inflammation.
Biochemical Pathways
For instance, it may inhibit the NF-κB pathway, which plays a crucial role in the regulation of immune response to infection .
Result of Action
Given its potential anti-inflammatory properties, it is likely that this compound leads to a reduction in inflammation at the molecular and cellular levels .
Action Environment
This will help in the development of more potent and efficacious drugs with pyrimidine scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)pyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups attached to the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-phenylethyl)pyrimidine-2-carboxamide has been investigated for its role as a pharmacological agent. Its structure suggests potential activity against various diseases, particularly due to the pyrimidine moiety, which is known for its versatility in drug design.
Antimicrobial Activity
Research indicates that compounds with a pyrimidine scaffold can exhibit significant antimicrobial properties. For instance, studies have identified derivatives of pyrimidine that show effectiveness against bacterial strains, including Mycobacterium tuberculosis (Mtb). The presence of the phenylethyl group may enhance the compound's ability to penetrate bacterial membranes and interact with specific targets within the microbial cell .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mtb | 0.4 μM |
5-hydroxypyrimidinone carboxamides | Mtb | 0.6 μM |
Biological Research Applications
The compound's structural features allow it to be a subject of interest in biological research, particularly in the study of enzyme inhibition and receptor interactions.
Enzyme Inhibition Studies
This compound has been explored for its potential to inhibit dipeptidyl peptidase (DPP) enzymes, which play crucial roles in various physiological processes, including glucose metabolism and immune response regulation. Inhibition of DPP can be beneficial in treating conditions such as diabetes and obesity .
Case Study: DPP Inhibition
A study demonstrated that modifications to the pyrimidine ring significantly affect the inhibitory potency against DPP enzymes. The findings suggest that further optimization of the N-(2-phenylethyl) substituent could enhance efficacy .
Pharmacological Insights
The pharmacological profile of this compound indicates potential therapeutic uses beyond antimicrobial applications.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism is hypothesized to involve modulation of inflammatory pathways through DPP inhibition .
Table 2: Potential Therapeutic Applications
Conclusion and Future Directions
This compound exhibits promising applications across various fields, particularly in medicinal chemistry and biological research. Continued investigation into its structure-activity relationships (SAR) is essential for optimizing its pharmacological properties and expanding its therapeutic potential.
Future research should focus on:
- In vivo studies to validate the efficacy and safety profiles.
- Structural modifications to enhance bioavailability and target specificity.
- Exploration of additional biological targets to broaden its application spectrum.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carboxamide: A simpler derivative with similar core structure but lacking the phenylethyl group.
N-(2-phenylethyl)pyrimidine-4-carboxamide: A positional isomer with the carboxamide group at the 4-position instead of the 2-position.
N-(2-phenylethyl)pyridine-2-carboxamide: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
N-(2-phenylethyl)pyrimidine-2-carboxamide is unique due to the presence of both the phenylethyl group and the pyrimidine ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(2-phenylethyl)pyrimidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview of Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.
- Antiviral Properties : Preliminary studies suggest that it may possess antiviral effects, making it a candidate for further research in viral infections.
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various biological processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined and compared with standard antibiotics. Results indicated that this compound exhibited significant antimicrobial activity, with MIC values lower than those of commonly used antibiotics.
Microbial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 20 |
Escherichia coli | 10 | 25 |
Anti-inflammatory Effects
In a separate investigation, the anti-inflammatory properties were evaluated using a carrageenan-induced paw edema model in rats. This compound significantly reduced edema compared to the control group.
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
N-(2-phenylethyl) | 45 |
Standard NSAID | 50 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the phenylethyl group and modifications to the pyrimidine ring have been explored to enhance potency and selectivity against specific targets.
Key Findings on SAR
- Phenyl Substituents : The presence of electron-donating groups on the phenyl ring significantly enhances anti-inflammatory activity.
- Pyrimidine Modifications : Alterations at the 2-position of the pyrimidine ring can lead to increased antimicrobial potency.
Properties
IUPAC Name |
N-(2-phenylethyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(12-14-8-4-9-15-12)16-10-7-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOPQMUINCFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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